molecular formula C11H9FO3S B2675057 4-Fluoro-3-(methoxymethyl)-1-benzothiophene-2-carboxylic acid CAS No. 854357-47-4

4-Fluoro-3-(methoxymethyl)-1-benzothiophene-2-carboxylic acid

Cat. No.: B2675057
CAS No.: 854357-47-4
M. Wt: 240.25
InChI Key: CDOZCHNGLKPZLS-UHFFFAOYSA-N
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Description

4-Fluoro-3-(methoxymethyl)-1-benzothiophene-2-carboxylic acid is a chemical compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. The presence of a fluorine atom and a methoxymethyl group in the structure of this compound imparts unique chemical properties, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-(methoxymethyl)-1-benzothiophene-2-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through cyclization reactions involving thiophene derivatives and suitable electrophiles.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination reactions using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Methoxymethylation: The methoxymethyl group can be introduced using methoxymethyl chloride (MOM-Cl) in the presence of a base such as triethylamine.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions using carbon dioxide or carboxylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated reaction systems may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-(methoxymethyl)-1-benzothiophene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, using palladium catalysts and boronic acids.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

    Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate (K2CO3)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce various functional groups, and coupling reactions can form biaryl compounds.

Scientific Research Applications

4-Fluoro-3-(methoxymethyl)-1-benzothiophene-2-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate or as a precursor in the synthesis of pharmaceuticals.

    Industry: Utilized in the development of specialty chemicals, agrochemicals, and advanced materials.

Mechanism of Action

The mechanism of action of 4-Fluoro-3-(methoxymethyl)-1-benzothiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the fluorine atom can enhance binding affinity and selectivity, while the methoxymethyl group may influence solubility and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-3-(methoxymethyl)benzoic acid
  • 3-Fluoro-4-(methoxymethyl)benzoic acid
  • 4-Fluoro-3-(methoxymethyl)thiophene-2-carboxylic acid

Uniqueness

4-Fluoro-3-(methoxymethyl)-1-benzothiophene-2-carboxylic acid is unique due to the combination of its benzothiophene core, fluorine atom, and methoxymethyl group. This combination imparts distinct chemical and physical properties, such as enhanced stability, reactivity, and potential biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-fluoro-3-(methoxymethyl)-1-benzothiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FO3S/c1-15-5-6-9-7(12)3-2-4-8(9)16-10(6)11(13)14/h2-4H,5H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDOZCHNGLKPZLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(SC2=CC=CC(=C21)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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